Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxyaniline with 6-methylquinoline-2-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Known for its anticancer properties.
Mepacrine: Another antimalarial agent.
Uniqueness
Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-(5-chloro-2-methoxyanilino)-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-6-14-13(8-11)15(10-17(21-14)19(23)25-3)22-16-9-12(20)5-7-18(16)24-2/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZSPMZXELGDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)Cl)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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